1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride
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Overview
Description
Galegine (hydrochloride) is a guanidine derivative derived from the plant Galega officinalis, commonly known as goat’s rue. This compound has historical significance due to its role in the development of antidiabetic medications. Galegine (hydrochloride) has been studied for its potential therapeutic effects, particularly in the context of diabetes management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galegine (hydrochloride) can be synthesized through various chemical routes. One common method involves the extraction of galegine from Galega officinalis, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the active compound .
Industrial Production Methods: In industrial settings, galegine (hydrochloride) production can be scaled up using biotechnological techniques. For instance, hairy root cultures of Galega officinalis have been induced using Rhizobium rhizogenes strain A4. These cultures are then treated with elicitors like chitosan, salicylic acid, and ultrasonic waves to enhance galegine content .
Chemical Reactions Analysis
Types of Reactions: Galegine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Galegine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various derivatives of galegine, which may exhibit different pharmacological activities. For example, hydroxygalegine is a hydroxylated derivative of galegine .
Scientific Research Applications
Galegine (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other guanidine derivatives and related compounds.
Biology: Galegine has been studied for its effects on glucose metabolism and insulin sensitivity.
Medicine: The compound has potential antidiabetic properties and has been investigated for its role in managing hyperglycemia.
Industry: Galegine is used in the development of pharmaceuticals and as a research tool in various biochemical studies
Mechanism of Action
Galegine (hydrochloride) exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This activation enhances glucose uptake in skeletal muscle and inhibits acetyl-CoA carboxylase, thereby reducing fatty acid synthesis. Additionally, galegine has antibacterial activity, with a minimum inhibitory concentration against Staphylococcus aureus strains .
Comparison with Similar Compounds
Metformin: A widely used antidiabetic drug derived from galegine-like compounds.
Phenformin: Another biguanide derivative with antidiabetic properties, though it was discontinued due to toxicity concerns.
Uniqueness: Galegine (hydrochloride) is unique due to its natural origin from Galega officinalis and its historical significance in the development of modern antidiabetic medications. Unlike metformin and phenformin, galegine itself is not widely used clinically but serves as a valuable research tool and precursor for other therapeutic compounds .
Biological Activity
1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride, also known as galegine hydrochloride, is a guanidine derivative that has garnered attention for its biological activities, particularly in relation to glucose metabolism and potential therapeutic applications in diabetes management. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C₇H₁₄ClN₃
- CAS Number: 1091739
Galegine exerts its biological effects primarily through the activation of AMP-activated protein kinase (AMPK). This activation enhances glucose uptake in skeletal muscle and inhibits acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. Additionally, galegine exhibits antibacterial properties, with notable activity against various strains of bacteria.
Antidiabetic Properties
Galegine has been studied for its potential to improve insulin sensitivity and manage hyperglycemia. Research indicates that it may mimic the effects of metformin, a common antidiabetic medication. The compound enhances glucose utilization in peripheral tissues and reduces hepatic glucose production.
Antimicrobial Activity
In vitro studies have demonstrated that galegine possesses significant antibacterial activity. It has shown effectiveness against Staphylococcus aureus and other pathogenic bacteria, making it a candidate for further exploration in antimicrobial therapies.
Case Studies and Experimental Data
- Glucose Metabolism : A study highlighted that galegine significantly improved glucose tolerance in diabetic animal models, suggesting its potential as a therapeutic agent for type 2 diabetes management.
- Mechanistic Insights : Research has revealed that galegine activates AMPK in muscle cells, leading to increased glucose uptake and enhanced fatty acid oxidation. This mechanism is critical for its antidiabetic effects.
- Antimicrobial Efficacy : In a comparative study, galegine exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, indicating its potential as an alternative treatment option.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPDBRMGGUYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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